molecular formula C33H58N4O8 B10779018 cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]

cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]

Cat. No.: B10779018
M. Wt: 638.8 g/mol
InChI Key: VDFMWZBFYMHHDB-UHFFFAOYSA-N
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Description

Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] is a cyclic peptide composed of alternating residues of N-methyl-leucine, O-valine, and valine. This compound belongs to a group of stereoisomers with the chemical formula C₃₅H₆₁N₃O₉ . Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.

    Cyclization: The linear peptide is cleaved from the resin and cyclized using coupling agents like EDCI or HATU under dilute conditions to promote intramolecular cyclization.

Industrial Production Methods

Industrial production of cyclic peptides often involves large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can occur at specific sites, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] involves its interaction with specific molecular targets. In the context of promoting gut health, it acts as a bifidogenic growth factor, stimulating the growth of Bifidobacterium species . This interaction likely involves binding to receptors or enzymes that regulate bacterial growth and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] is unique due to its specific sequence of amino acids and the presence of N-methylated residues, which contribute to its stability and resistance to enzymatic degradation. This makes it particularly interesting for applications in medicine and biotechnology.

Properties

Molecular Formula

C33H58N4O8

Molecular Weight

638.8 g/mol

IUPAC Name

4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)

InChI Key

VDFMWZBFYMHHDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C

Origin of Product

United States

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